molecular formula C15H27NO B3852371 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol

2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol

Cat. No.: B3852371
M. Wt: 237.38 g/mol
InChI Key: MPKIIGPFHJAQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol is a bicyclic compound with a unique structure that includes a bicyclo[3.1.1]heptane core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol typically involves the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-4-7-16(8-9-17)11-12-5-6-13-10-14(12)15(13,2)3/h5,13-14,17H,4,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIIGPFHJAQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CCC2CC1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol

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